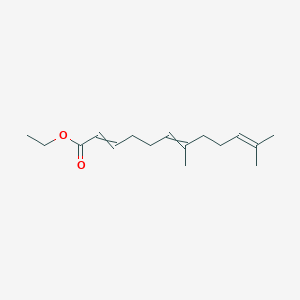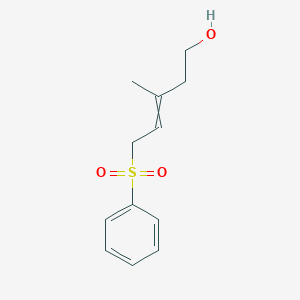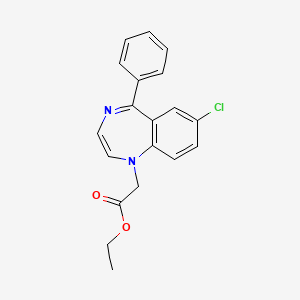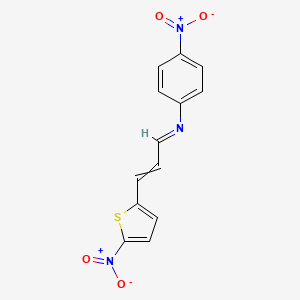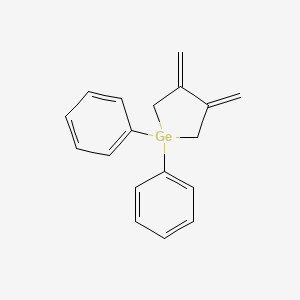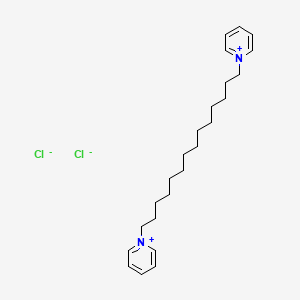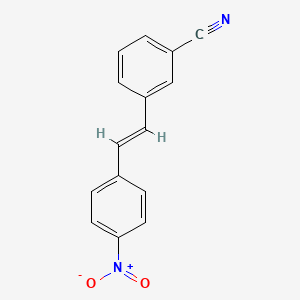
(E)-3-Cyano-4'-nitrostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Cyano-4’-nitrostilbene is an organic compound that belongs to the stilbene family. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound is notable for its cyano and nitro functional groups, which are attached to the phenyl rings. The (E)-configuration indicates that the cyano and nitro groups are on opposite sides of the double bond, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Cyano-4’-nitrostilbene typically involves a multi-step process. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde derivatives to form a β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Nitration and Cyanation:
Industrial Production Methods: In an industrial setting, the production of (E)-3-Cyano-4’-nitrostilbene may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (E)-3-Cyano-4’-aminostilbene.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The major product is (E)-3-Cyano-4’-aminostilbene.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-Cyano-4’-nitrostilbene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-3-Cyano-4’-nitrostilbene involves its interaction with various molecular targets. The nitro and cyano groups play a crucial role in its reactivity and interactions. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
(E)-3-Cyano-4’-aminostilbene: This compound is similar but has an amino group instead of a nitro group.
(E)-3-Cyano-4’-methoxystilbene: This compound has a methoxy group instead of a nitro group.
Uniqueness: (E)-3-Cyano-4’-nitrostilbene is unique due to the presence of both cyano and nitro groups, which impart distinct chemical properties and reactivity. The (E)-configuration also contributes to its unique spatial arrangement, affecting its interactions and applications.
Properties
CAS No. |
159394-71-5 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-[(E)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4+ |
InChI Key |
TUDDRKKJHAHZAS-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


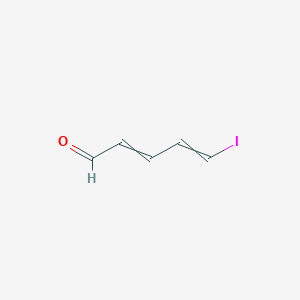
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
